molecular formula C24H24ClNO4 B1672070 Fasobegron CAS No. 643094-49-9

Fasobegron

Cat. No.: B1672070
CAS No.: 643094-49-9
M. Wt: 425.9 g/mol
InChI Key: IBPCNRNTIRZRJZ-QFIPXVFZSA-N
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Description

Fasobegron is a β3-adrenoreceptor agonist with the chemical formula C24H24ClNO4 and a molecular weight of 425.91 g/mol . It is primarily used in scientific research and has shown potential in various applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Fasobegron typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Fasobegron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Scientific Research Applications

Fasobegron has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study β3-adrenoreceptor interactions and related chemical processes.

    Biology: Investigated for its effects on biological systems, particularly in relation to β3-adrenoreceptor activity.

    Medicine: Explored for potential therapeutic applications, including the treatment of metabolic disorders and other conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Fasobegron exerts its effects by selectively activating β3-adrenoreceptors. This activation leads to various physiological responses, including the relaxation of smooth muscle tissues. The molecular targets and pathways involved in this process are primarily related to the β3-adrenoreceptor signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fasobegron include:

Uniqueness of this compound

This compound is unique due to its specific chemical structure and properties, which may offer distinct advantages in certain research and therapeutic applications. Its selectivity for β3-adrenoreceptors and potential for various scientific applications make it a valuable compound in research .

Properties

CAS No.

643094-49-9

Molecular Formula

C24H24ClNO4

Molecular Weight

425.9 g/mol

IUPAC Name

4-[4-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid

InChI

InChI=1S/C24H24ClNO4/c1-30-23-14-18(9-10-21(23)24(28)29)17-7-5-16(6-8-17)11-12-26-15-22(27)19-3-2-4-20(25)13-19/h2-10,13-14,22,26-27H,11-12,15H2,1H3,(H,28,29)/t22-/m0/s1

InChI Key

IBPCNRNTIRZRJZ-QFIPXVFZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNC[C@@H](C3=CC(=CC=C3)Cl)O)C(=O)O

SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNCC(C3=CC(=CC=C3)Cl)O)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNCC(C3=CC(=CC=C3)Cl)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fasobegron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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